molecular formula C22H29N5O3 B2696266 3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-33-6

3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2696266
CAS RN: 877616-33-6
M. Wt: 411.506
InChI Key: WDFGFMYBEBXWSG-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests that it contains a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. It also has various substituents, including ethoxyethyl and phenethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an ethoxyethyl group could potentially increase the compound’s solubility in certain solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs that are purine derivatives work by interfering with the biological functions of natural purines, often by acting as enzyme inhibitors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The study of purine derivatives is a rich field with many potential future directions. These could include the development of new drugs, the study of the biological role of purines, and the synthesis of new purine derivatives .

properties

IUPAC Name

3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-4-30-13-12-26-20(28)18-19(24(3)22(26)29)23-21-25(14-16(2)15-27(18)21)11-10-17-8-6-5-7-9-17/h5-9,16H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFGFMYBEBXWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3CCC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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